3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of thiophene, furan, triazole, and thiadiazole rings
Preparation Methods
The synthesis of 3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid hydrazide with 2-methylfuran-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo[3,4-b][1,3,4]thiadiazole ring system .
Chemical Reactions Analysis
3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiadiazole ring.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo[3,4-b][1,3,4]thiadiazole derivatives with different substituents on the thiophene or furan rings. These compounds may exhibit similar properties but can differ in their reactivity, stability, and specific applications. For example, compounds with electron-donating groups on the thiophene ring may show enhanced electronic properties, making them more suitable for use in electronic devices .
Properties
Molecular Formula |
C12H7BrN4OS2 |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7BrN4OS2/c1-6-7(4-5-18-6)11-16-17-10(14-15-12(17)20-11)8-2-3-9(13)19-8/h2-5H,1H3 |
InChI Key |
AHJXCTWHSCBCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br |
Origin of Product |
United States |
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